(5-Fluoropyridin-2-yl)-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methanone
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Overview
Description
(5-Fluoropyridin-2-yl)-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methanone is a complex organic compound featuring a fluorinated pyridine ring, a piperazine moiety, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyridin-2-yl)-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of Piperazine Derivative: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide, such as 1,2-dichloroethane.
Coupling with Pyrimidine: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with a halogenated pyrimidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (5-Fluoropyridin-2-yl)-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methanone is studied for its potential as a ligand in receptor binding studies. Its fluorinated pyridine ring is particularly useful in positron emission tomography (PET) imaging .
Medicine
Medically, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals due to its potential biological activity .
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-2-yl)-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated pyridine ring enhances its binding affinity and selectivity, while the piperazine and pyrimidine rings contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine used in various chemical syntheses.
4-(2-Fluoropyridin-4-yl)piperazine: Similar in structure but lacks the pyrimidine ring.
6-Methyl-2-isopropylpyrimidine: Contains the pyrimidine ring but lacks the fluorinated pyridine and piperazine moieties.
Uniqueness
(5-Fluoropyridin-2-yl)-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methanone is unique due to its combination of a fluorinated pyridine ring, a piperazine ring, and a pyrimidine ring. This combination provides a balance of chemical reactivity, biological activity, and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
(5-fluoropyridin-2-yl)-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-12(2)17-21-13(3)10-16(22-17)23-6-8-24(9-7-23)18(25)15-5-4-14(19)11-20-15/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAFARGNVOBVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)N2CCN(CC2)C(=O)C3=NC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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